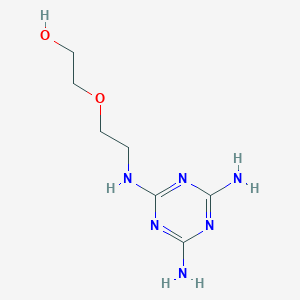
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol
Overview
Description
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol is a chemical compound with the molecular formula C7H14N6O2. It is a derivative of triazine, a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
The synthesis of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the amino groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various triazine-based compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 2-(2-((4,6-Diamino-1,3,5-triazin-2-yl)amino)ethoxy)ethanol include:
Ammeline (4,6-Diamino-1,3,5-triazin-2-ol): Known for its use as a precursor in the synthesis of other triazine derivatives.
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Studied for its unique crystal structure and hydrogen bonding properties.
2-{2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]ethanol}: A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific ethoxyethanol substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
109114-20-7 |
|---|---|
Molecular Formula |
C7H14N6O2 |
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C7H14N6O2/c8-5-11-6(9)13-7(12-5)10-1-3-15-4-2-14/h14H,1-4H2,(H5,8,9,10,11,12,13) |
InChI Key |
UWCHSXAUFIEWOJ-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

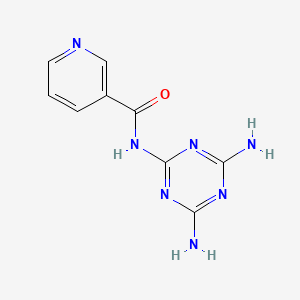



![DIETHYL 1,5-DIOXASPIRO[5.5]UNDECANE-3,3-DICARBOXYLATE](/img/structure/B8742888.png)
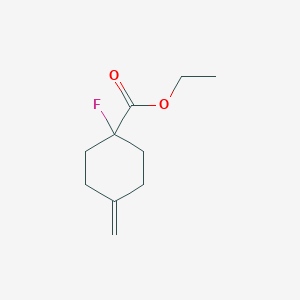
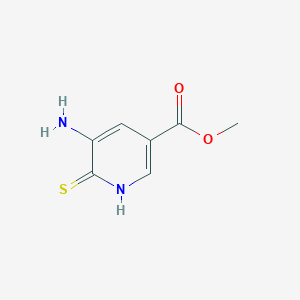
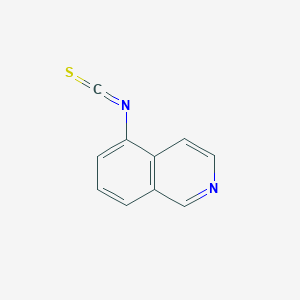
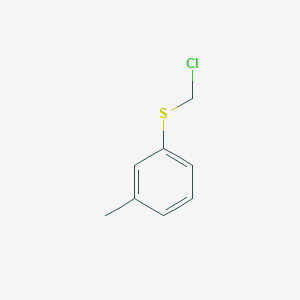
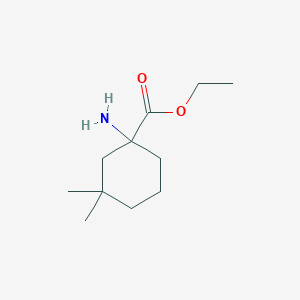

![4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8742948.png)

